molecular formula C13H21NO4 B1376271 (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid CAS No. 1262396-32-6

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid

Cat. No. B1376271
M. Wt: 255.31 g/mol
InChI Key: PJVQCWIKEOHTOE-VIFPVBQESA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The compound you mentioned seems to be a spiro compound with a carboxylic acid and a tert-butoxycarbonyl group. These types of compounds are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a spiro[2.5]octane skeleton with a carboxylic acid and a tert-butoxycarbonyl group attached . The exact structure would depend on the specific locations of these groups on the spiro[2.5]octane skeleton.


Chemical Reactions Analysis

Carboxylic acids, such as the one in this compound, can undergo a variety of reactions. They can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride to form acid chlorides .

Scientific Research Applications

Application 1: Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

  • Summary of Application : The N-Boc group is used in organic synthesis to protect amines. The deprotection of the N-Boc group is a crucial step in many synthetic procedures .
  • Methods of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
  • Results or Outcomes : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields were up to 90% .

Application 2: Pd-catalysed C–H functionalisation of free carboxylic acids

  • Summary of Application : Palladium-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .
  • Methods of Application : The coordinating ability of carboxylic acids was overlooked and masked by exogenous directing groups for a long time. This review aims to embrace all of the diverse aspects of carboxylic acids except additive and steric effects by concisely and systematically describing their versatile role in Pd-catalysed proximal and distal C–H activation reactions .
  • Results or Outcomes : The strategies developed in the last few years discussed here will serve as educational resources for future research .

Application 3: Synthesis of medicinally active compounds

  • Summary of Application : The N-Boc group is used in the synthesis of medicinally active compounds. For example, a compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma, was synthesized using a method that involves the deprotection of the N-Boc group .
  • Methods of Application : The synthesis involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
  • Results or Outcomes : The yields were up to 90%. This method was applied to a hybrid, medicinally active compound FC1 .

Application 4: Pharmaceutical and agrochemical industries

  • Summary of Application : Carboxylic acids have a significant role in the pharmaceutical and agrochemical industries due to their predominance in these compounds .
  • Methods of Application : Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention over the last few years. This review describes their versatile role in Pd-catalysed proximal and distal C–H activation reactions .
  • Results or Outcomes : The strategies developed in the last few years discussed here will serve as educational resources for future research .

Application 5: Electrophilic Character of Oxalyl Chloride

  • Summary of Application : The electrophilic character of oxalyl chloride is used in the deprotection of the N-Boc group from a structurally diverse set of compounds .
  • Methods of Application : The reactions take place under room temperature conditions for 1–4 hours with yields up to 90%. This method involves the use of oxalyl chloride in methanol .
  • Results or Outcomes : A broader mechanism involving the electrophilic character of oxalyl chloride is postulated for this deprotection strategy .

Application 6: Versatile Role in Pd-Catalysed Proximal and Distal C–H Activation Reactions

  • Summary of Application : Carboxylic acids have a versatile role in Pd-catalysed proximal and distal C–H activation reactions that could be implemented in the pharmaceutical and agrochemical industries .
  • Methods of Application : This review describes the diverse aspects of carboxylic acids by concisely and systematically describing their role in these reactions .
  • Results or Outcomes : The mechanistic perspectives along with several recent strategies developed in the last few years discussed here will serve as educational resources for future research .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in organic synthesis or its biological activity. For example, some spiro compounds have been found to have antibacterial activities .

properties

IUPAC Name

(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQCWIKEOHTOE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a suspension of N-benzyl-1-phenylethanaminium 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylate (single unknown enantiomer) (D2) (10 g, 24 mmol) in EtOAc (100 mL) stirred at 0° C. was slowly added aqueous HCl 0.5N (100 ml) saturated with NaCl. After addition was completed, dissolution was observed. The organic layer was decanted, washed with saturated NaCl, dried (Na2SO4) and evaporated in vacuo to afford 5 g of acid which was recrystallized from petroleum ether/EtOAc (60 ml/20 ml) to afford the tile compound (D3) (2.8 g) as white solid.
Name
N-benzyl-1-phenylethanaminium 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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